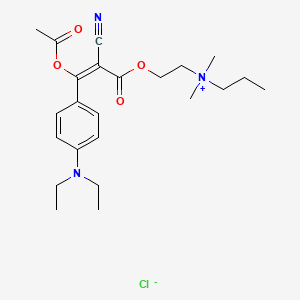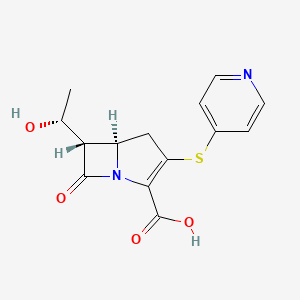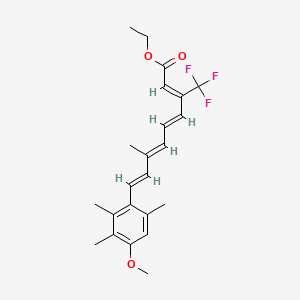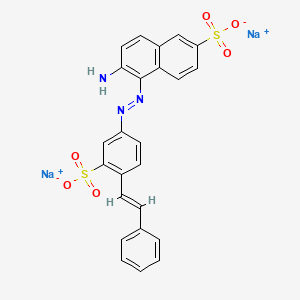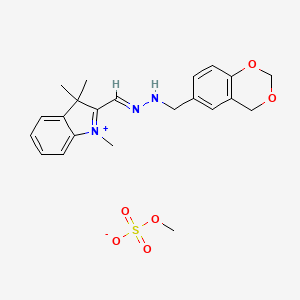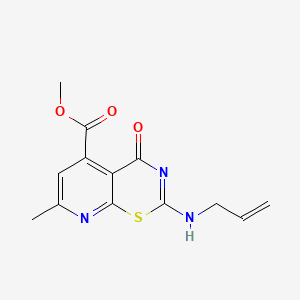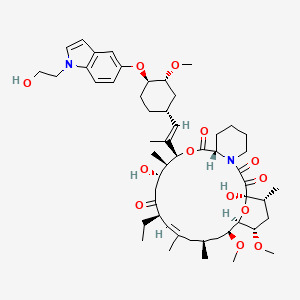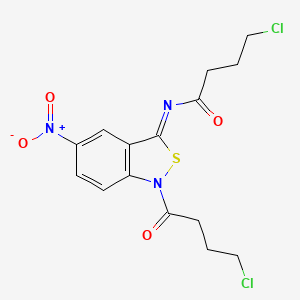
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzisothiazole core, followed by the introduction of the nitro group and the chlorination of the butyl side chains. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole core play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzisothiazole derivatives and nitro-substituted organic molecules. The presence of both nitro and chloro groups in this compound provides distinct chemical and biological properties that differentiate it from its analogs.
Properties
CAS No. |
106532-65-4 |
|---|---|
Molecular Formula |
C15H15Cl2N3O4S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-chlorobutanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]butanamide |
InChI |
InChI=1S/C15H15Cl2N3O4S/c16-7-1-3-13(21)18-15-11-9-10(20(23)24)5-6-12(11)19(25-15)14(22)4-2-8-17/h5-6,9H,1-4,7-8H2 |
InChI Key |
GDBXGINJWUCJOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=O)CCCCl)SN2C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
